Fggftgarksarkl -

Fggftgarksarkl

Catalog Number: EVT-10980521
CAS Number:
Molecular Formula: C67H111N23O16
Molecular Weight: 1494.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fggftgarksarkl is a synthetic neuropeptide that closely resembles nociceptin, a member of the opioid peptide family. Its amino acid sequence is FGGFTGARKSARKL, and it has been studied for its potential therapeutic applications in pain management and neurological disorders. The compound's full chemical formula is C80H131N27O22C_{80}H_{131}N_{27}O_{22}, indicating a complex structure with multiple amino acids contributing to its biological activity.

Source and Classification

Fggftgarksarkl is classified as a synthetic peptide, derived from solid-phase peptide synthesis methods. It belongs to the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. This compound acts primarily as an agonist at the nociceptin receptor, influencing various physiological processes such as pain modulation and stress responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fggftgarksarkl typically employs solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide. The process involves several key steps:

  1. Resin Loading: The first amino acid is attached to a solid resin.
  2. Deprotection: Protective groups on the amino acids are removed to allow for coupling.
  3. Coupling: The next amino acid is activated and added to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  5. Cleavage: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

In industrial settings, automated synthesizers are used to enhance efficiency and yield, while maintaining rigorous quality control measures.

Molecular Structure Analysis

Structure and Data

Fggftgarksarkl features a complex molecular structure characterized by its sequence of amino acids. The structural analysis can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): To determine the connectivity of atoms within the molecule.
  • Mass Spectrometry: To confirm molecular weight and identify structural components.
  • Infrared Spectroscopy: To analyze functional groups present in the compound .

The crystal structure reveals that the peptide binds in an extended conformation, which is crucial for its interaction with receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Fggftgarksarkl can undergo various chemical reactions, including:

  • Oxidation: Modifying specific amino acids like methionine or cysteine using agents such as hydrogen peroxide.
  • Reduction: Reducing disulfide bonds to yield free thiols using agents like dithiothreitol (DTT).
  • Substitution: Nucleophilic substitution reactions can introduce modifications to the peptide structure.

These reactions are typically conducted under controlled conditions, with careful selection of reagents and solvents to optimize yields.

Mechanism of Action

Process and Data

The mechanism of action for Fggftgarksarkl involves its binding to specific receptors in the nervous system, particularly the nociceptin receptor. This interaction triggers conformational changes in the receptor, leading to alterations in neuronal excitability and neurotransmitter release. The pathways affected include those involved in pain perception, anxiety modulation, and stress response regulation .

Research indicates that this compound may influence signaling pathways associated with various neurological conditions, making it a candidate for therapeutic interventions.

Physical and Chemical Properties Analysis

Physical Properties

Fggftgarksarkl exhibits several notable physical properties:

  • Molecular Weight: Approximately 1,540 g/mol.
  • Solubility: Generally soluble in water due to its polar amino acid composition.

Chemical Properties

The chemical properties include:

  • Stability: Enhanced stability compared to natural nociceptin due to structural modifications.
  • Reactivity: Capable of undergoing oxidation and reduction reactions, which can be leveraged for further modifications in research applications .
Applications

Scientific Uses

Fggftgarksarkl has several applications in scientific research:

  • Chemistry: Used for studying peptide synthesis methods and modifications affecting peptide properties.
  • Biology: Employed in research related to nociceptin receptor interactions and signaling pathways.
  • Medicine: Potential therapeutic applications include pain management strategies and treatments for anxiety or depression.
  • Industry: Utilized in developing diagnostic tools and as a standard in analytical techniques related to neuropeptide research.

This compound represents a significant advancement in neuropeptide research, offering insights into pain management mechanisms and potential therapeutic avenues for neurological disorders.

Introduction to the ORL-1 Receptor System and Endogenous Ligands

The nociceptin/orphanin FQ peptide receptor (NOP receptor, historically termed ORL-1) and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), constitute a critical neuromodulatory system within the G protein-coupled receptor (GPCR) superfamily. Identified in 1995 via reverse pharmacology approaches, N/OFQ is a 17-amino acid neuropeptide (FGGFTGARKSARKLANQ) derived from the prepronociceptin precursor protein through proteolytic cleavage [1] [3]. Despite structural similarities to opioid peptides (e.g., the N-terminal Phe-Gly-Gly-Phe motif resembling Tyr-Gly-Gly-Phe in opioids), N/OFQ exhibits negligible affinity for classical μ-, δ-, or κ-opioid receptors. Conversely, opioid ligands do not activate the NOP receptor [2] [3]. This system operates independently, modulating diverse physiological processes including nociception, stress responses, reward pathways, learning, and immune function [1] [6].

Neurobiological Significance of Nociceptin/Orphanin FQ Signaling

The N/OFQ-NOP receptor system demonstrates a broad yet anatomically organized expression pattern that underpins its functional diversity:

  • Central Nervous System: NOP receptors are densely expressed in corticolimbic structures (prefrontal cortex, amygdala, hippocampus, bed nucleus of the stria terminalis), midbrain nuclei (periaqueductal gray, ventral tegmental area, locus coeruleus), and hypothalamic regions. N/OFQ peptide distribution overlaps significantly, particularly within stress-modulatory circuits [1] [5] [6].
  • Peripheral Tissues: Functional NOP receptors exist in the gastrointestinal tract, vasculature, spleen, liver, and immune cells, implicating this system in inflammation, gut motility, and cardiovascular homeostasis [2] [5].

Signaling through Gi/o proteins mediates canonical cellular effects: inhibition of adenylyl cyclase, activation of inwardly rectifying K⁺ channels, and suppression of voltage-gated Ca²⁺ channels. This reduces neuronal excitability and neurotransmitter release (e.g., glutamate, noradrenaline, acetylcholine) [3] [9]. Key neurobiological roles include:Table 1: Key Biological Functions Modulated by the N/OFQ-NOP Receptor System

Functional DomainEffects of NOP Receptor ActivationKey Neural Substrates
Stress & AnxietyAnxiolytic effects; HPA axis modulation (acute activation, feedback regulation)Amygdala, BNST, Hypothalamus
Pain ProcessingBimodal action: Supraspinal hyperalgesia/anti-opioid effects; Spinal analgesiaPAG, Rostral Ventromedial Medulla, Spinal Dorsal Horn
Reward & AddictionAttenuation of drug reward (opioids, alcohol, cocaine); Blocks stress-induced reinstatementVTA, Nucleus Accumbens
Learning & MemoryImpairment of spatial, contextual fear, and recognition memoryHippocampus, Amygdala, Cortex
NeuroinflammationRegulation of astrocyte/microglial activity; Cytokine modulationAstrocytes, Microglia, Peripheral Immune Cells

Evidence from knockout rodents and selective ligands confirms that N/OFQ signaling counteracts stress-induced anxiety, dampens drug reward, and constrains synaptic plasticity underlying memory formation [6] [9]. Its activation in glia modulates neuroinflammatory responses, suggesting a neuroprotective role [6].

Structural Determinants of Nociceptin-ORL-1 Receptor Interactions

The molecular interaction between N/OFQ (FGGFTGARKSARKLANQ) and the NOP receptor involves distinct structural domains critical for affinity, selectivity, and functional efficacy:

  • Peptide "Message" Domain (FGGFL): The N-terminal tetrapeptide (Phe¹-Gly²-Gly³-Phe⁴-Thr⁵) is essential for receptor activation. Phe¹ engages a hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6 (Tyr¹³¹³.³³, Met¹³⁴³.³⁶, Val²⁸³⁶.⁵⁵), while its protonated N-terminus forms a salt bridge with conserved Asp¹³⁰³.³² in TM3 – a key anchor point shared with opioid receptors but lacking tyrosine hydroxyl interaction [3] [7].
  • Peptide "Address" Domain (ARKSARKLANQ): The cationic core (Arg⁸, Lys⁹, Arg¹², Lys¹³) confers selectivity for NOP over classical opioid receptors. It interacts with acidic residues (Glu¹⁰⁴².⁶⁰, Glu²⁰⁰ᴱᶜᴸ², Asp²⁰⁷ᴱᶜᴸ²) within the NOP receptor's extracellular loops (ECL2, ECL3), which are notably more acidic than in μ/κ/δ receptors [3] [7].
  • Receptor Microdomains:
  • Extracellular Loops: ECL2 forms a β-hairpin stabilized by a conserved Cys¹²³³.²⁵-Cys²⁰⁰ᴱᶜᴸ² disulfide bond. Its shorter length and unique acidic residues (vs. opioid receptors) create a selective binding interface for N/OFQ's basic residues [7].
  • Transmembrane Pocket: Key residues differentiating NOP from classical opioid receptors include Gln²⁸⁰⁶.⁵² (vs. His in opioid receptors), Thr³⁰⁵⁷.³⁹ (vs. Ile), and Ala²¹⁶⁵.³⁹ (vs. Lys). Mutagenesis of these residues can confer opioid ligand sensitivity to NOP without disrupting N/OFQ binding [3] [7].

Table 2: Critical Structural Motifs Governing N/OFQ-NOP Receptor Interaction

Structural ElementResidues/SequenceFunctional RoleConsequence of Disruption
N/OFQ N-Terminus ("Message")FGGFTReceptor activation anchorLoss of agonist efficacy
N/OFQ Cationic Core ("Address")ARKSARKReceptor selectivityReduced affinity; Loss of NOP specificity
NOP TM3 AnchorAsp¹³⁰³.³²Salt bridge with N/OFQ N-terminusAbolishes N/OFQ binding & signaling
NOP ECL2 Charge NetworkGlu²⁰⁰ᴱᶜᴸ², Asp²⁰⁷ᴱᶜᴸ²Electrostatic interaction with Arg/Lys residuesDecreased affinity; Impaired selectivity
NOP TM6 Selectivity FilterGln²⁸⁰⁶.⁵²Steric/chemical barrier to opioid ligandsGain of opioid ligand sensitivity

X-ray crystallography of NOP bound to peptide-mimetic antagonists (e.g., C-24) confirms a deep orthosteric binding pocket accommodating the FGGFL motif similarly to N/OFQ's N-terminus, while receptor-specific conformations in ECL2 and TM helices explain ligand selectivity [7].

Limitations of Native Peptide Ligands in Therapeutic Applications

Despite its profound physiological roles, the development of N/OFQ (FGGFTGARKSARKLANQ) or unmodified analogs as therapeutics faces significant pharmacological hurdles:

  • Enzymatic Degradation: Linear peptides are highly susceptible to proteolysis by endo- and exopeptidases. N/OFQ contains cleavage sites for serine proteases (e.g., at Arg⁸-Arg⁹, Lys¹³-Leu¹⁴) and aminopeptidases, resulting in rapid plasma and tissue degradation. Its half-life in vivo is typically minutes, necessitating invasive routes of administration [4] [8].
  • Poor Blood-Brain Barrier (BBB) Penetration: N/OFQ's high molecular weight (~1800 Da), hydrophilicity (due to basic residues), and lack of active transport mechanisms restrict CNS access. Studies of peripherally administered N/OFQ show minimal brain uptake, limiting its utility for central targets without intracerebroventricular (ICV) infusion [8] [10].
  • Receptor Subtype Selectivity Challenges: While N/OFQ is highly selective for NOP over classical opioid receptors (~1000-fold), its intrinsic activity cannot be "tuned" to partial agonism or bias without chemical modification. This complicates targeting pathways where full NOP agonism may cause undesirable effects (e.g., hyperalgesia at supraspinal sites) [2] [3].
  • Physicochemical Instability: The peptide's hydrophilic and charged nature complicates formulation for sustained delivery. Aggregation, adsorption, and oxidation (e.g., at methionine residues in analogs) present additional stability challenges [4] [10].

Table 3: Physicochemical and Pharmacokinetic Barriers to Native N/OFQ Therapeutic Use

PropertyNative N/OFQ CharacteristicsTherapeutic Consequence
Molecular Weight~1800 DaPoor passive diffusion across biological barriers
Polar Surface AreaHigh (multiple charged residues)Limited membrane permeability; Rapid renal clearance
Enzymatic StabilityLow (cleavage at Arg/Lys/Leu sites)Short plasma/tissue half-life (<10 min in rodents)
BBB PermeabilityNegligible (<1% brain/plasma ratio)Requires direct CNS delivery for central targets
Formulation StabilitySusceptible to oxidation, aggregationComplex delivery system design; Cold chain needs

These limitations highlight the necessity for engineered analogs (e.g., cyclized, D-amino acid substituted, lipidated) or non-peptide ligands to achieve druggable profiles. Early peptide analogs like SCH-486757 (antitussive) and Ro 64-6198 (anxiolytic) demonstrated clinical potential but faced issues like sedation or poor bioavailability, leading to discontinued development [2] [4].

Properties

Product Name

Fggftgarksarkl

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]hexanamide

Molecular Formula

C67H111N23O16

Molecular Weight

1494.7 g/mol

InChI

InChI=1S/C67H111N23O16/c1-37(2)30-48(55(71)96)88-61(102)44(22-12-14-26-68)86-60(101)47(25-17-29-77-67(74)75)85-57(98)39(4)82-64(105)50(36-91)89-62(103)45(23-13-15-27-69)87-59(100)46(24-16-28-76-66(72)73)84-56(97)38(3)81-52(94)35-80-65(106)54(40(5)92)90-63(104)49(32-42-20-10-7-11-21-42)83-53(95)34-78-51(93)33-79-58(99)43(70)31-41-18-8-6-9-19-41/h6-11,18-21,37-40,43-50,54,91-92H,12-17,22-36,68-70H2,1-5H3,(H2,71,96)(H,78,93)(H,79,99)(H,80,106)(H,81,94)(H,82,105)(H,83,95)(H,84,97)(H,85,98)(H,86,101)(H,87,100)(H,88,102)(H,89,103)(H,90,104)(H4,72,73,76)(H4,74,75,77)/t38-,39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1

InChI Key

LZQNOYOFRMAEJW-SYMNRJDYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.